N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Overview
Description
Mechanism of Action
Target of Action
Boc-glu(ome)-OH dcha, also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester, is a derivative of glutamic acid . Glutamic acid is an important neurotransmitter that plays a crucial role in neural activation. Therefore, the primary targets of Boc-glu(ome)-OH dcha are likely to be the glutamate receptors in the nervous system.
Mode of Action
As a glutamic acid derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Boc-glu(ome)-OH dcha, being a glutamic acid derivative, may be involved in the glutamate metabolic pathway. This pathway plays a key role in the central nervous system. It may also affect the secretion of anabolic hormones, which are involved in the growth and development of muscles .
Result of Action
The result of Boc-glu(ome)-OH dcha’s action is likely to be an enhancement of physical and mental performance, particularly under stress conditions. It may also help prevent muscle damage induced by exercise .
Biochemical Analysis
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Boc-glu(ome)-OH dcha, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid typically involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified to form the methyl ester. The final product is obtained by reacting the protected glutamic acid with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Yields L-glutamic acid.
Deprotection: Yields L-glutamic acid methyl ester.
Substitution: Yields various substituted glutamic acid derivatives.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding
Comparison with Similar Compounds
Similar Compounds
Boc-Glu-OEt·DCHA: An ethyl ester derivative of Boc-glutamic acid.
Boc-Glu-OMe: A methyl ester derivative without the dicyclohexylammonium salt
Uniqueness
N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is unique due to its combination of the Boc-protected amino group and the methyl ester, along with the dicyclohexylammonium salt. This combination provides stability and solubility advantages, making it particularly useful in peptide synthesis .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKIKGXLIBFAS-ZLTKDMPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662682 | |
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14406-17-8 | |
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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